molecular formula C15H21NO3 B056055 Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 115909-91-6

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B056055
M. Wt: 263.33 g/mol
InChI Key: SYXSMTCXQUGEIJ-UHFFFAOYSA-N
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Description

“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .


Synthesis Analysis

The synthesis of “Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” can be achieved from 1-Cbz-4-Piperidone . It is generally used as a building block in the synthesis of various medicinal compounds .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a reactant for the synthesis of various compounds. It has been used in the synthesis of molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and a cyclic prodrug of RGD peptidomimetic .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.33 g/mol. It has a refractive index of 1.543 and a density of 1.554 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives from Serine :

    • Piperidine derivatives, including those related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, are synthesized from serine and used as intermediates for making a broad range of amines with substituted piperidine units. These are general routes for optically pure piperidines with alpha nitrogen substituents (Acharya & Clive, 2010).
  • Synthesis of 1-Benzenemethyl Piperidine-4-Carboxylic Acid :

    • A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which has structural similarities with Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, was developed from N,N bis(2-hydroxyethyl) amine (L. Chun, 2000).
  • Au(I)-Catalyzed Intramolecular Hydrofunctionalization of Allenes :

    • Studies on Au(I)-catalyzed hydroamination of N-allenyl carbamates, which can form piperidine derivatives, show potential applications in the synthesis of compounds structurally related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Zhang et al., 2006).
  • Microbial Reduction of Piperidine Derivatives :

    • Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate results in ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, showing the potential of biocatalysis in producing stereospecific compounds related to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Guo et al., 2006).
  • Synthesis of Piperidinedione Derivatives :

    • Preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are structurally related and used as synthetic intermediates in various applications, including pharmaceuticals (Ibenmoussa et al., 1998).
  • Synthesis of Radiolabeled Piperidines :

    • 1-Benzyl-4-hydroxy[2-14C]piperidine, a labeled compound, was synthesized for use in metabolism studies, demonstrating the importance of piperidine derivatives in pharmacological research (Ren et al., 2007).

Safety And Hazards

The compound is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Currently, “Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is used for research purposes only . Its potential applications in various fields, including medicinal chemistry, are being explored .

properties

IUPAC Name

benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSMTCXQUGEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553487
Record name Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

CAS RN

115909-91-6
Record name Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of 4-piperdine ethanol and 49.2 g of sodium hydrogencarbonate were dissolved in 480 ml of water, in which 55.2 ml of benzyloxycarbonyl chloride was gradually dropped under ice-cooling conditions, followed by agitation for 1 hour as it is. The reaction solution was extracted with chloroform and dried with anhydrous magnesium sulfate. The sulfate was filtered off and the solvent was distilled off, after which the resultant residue was subjected to silica gel column chromatography (developing solvent: ethyl acetate:hexane=30:70) to obtain 66.0 g of the captioned compound (yield:65%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
55.2 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of 3-1 (Aldrich) (25 g, 0.94 mol) in THF (400 mL) was treated with diisopropylethylamine (67 mL, 0.388 mol) and cooled to 0° C. under argon. Benzylchloroformate (27.6 mL, 0.194 mol) was added and the reaction was allowed to warm to room temperature. The reaction was concentrated, the residue was diluted with Et2O (300 mL), washed with water, 10% KHSO4 solution and brine, dried (MgSO4), filtered and evaporated to give 3-2 as an oil. Rf (35% EtOAc/Hexanes) 0.08 1H NMR (300 MHz, CDCl3) δ 7.38 (s, 5H), 5.13 (s, 2H), 4.18 (b, 2H), 3.7 (dd, 2H), 2.8 (bt, 2H), 1.78 (bd, 2H), 1.5 (m, 2H), 1.4 (m, 1H), 1.2 (m, 2H).
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-piperidineethanol 8 (15 g, 0.12 mol), THF (500 mL), and diisopropylethylamine (40.5 mL, 0.23 mol) at 0° C. was added benzyl chloroformate (16.5 mL, 0.12 mmol). After 1 h at 0° C. the reaction mixture was diluted with ethyl acetate and then washed with H2O (2×), 10% KHSO4, and brine, dried (MgSO4), and concentrated to give 112 as a colorless oil. TLC Rf=0.60 (ethyl acetate); 1H NMR (300 MHz, CDCl3) δ 7.35 (m, 5H), 5.13 (s, 2H), 4.18 (m, 2H), 3.70 (q, J=7 Hz, 2H), 2.80 (m, 2H), 1.80-1.50 (m, 5H), 1.19 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 6
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Citations

For This Compound
3
Citations
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
GPR119 has emerged as an attractive target for anti-diabetic agents. We identified a structurally novel GPR119 agonist 22c that carries a 5-(methylsulfonyl)indoline motif as an early …
Number of citations: 36 www.sciencedirect.com
S Rudolph, H Dahlhaus, W Hanekamp, C Albers… - ACS …, 2021 - ACS Publications
A series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates with alkyl spacers of varying lengths between the indole and the carbamate group and with differently substituted aryl moieties …
Number of citations: 6 pubs.acs.org
H de Lucio, A Revuelto, AA Carriles, S de Castro… - European Journal of …, 2022 - Elsevier
N-methylation of the triazole moiety present in our recently described triazole-phenyl-thiazole dimerization disruptors of Leishmania infantum trypanothione disulfide reductase (LiTryR) …
Number of citations: 3 www.sciencedirect.com

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